molecular formula C16H39FNO+ B12062460 tetrabutylazanium;hydrate;hydrofluoride

tetrabutylazanium;hydrate;hydrofluoride

Cat. No.: B12062460
M. Wt: 280.49 g/mol
InChI Key: UQCWXKSHRQJGPH-UHFFFAOYSA-N
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Description

Tetrabutylazanium; hydrate; hydrofluoride (IUPAC name: tetrabutylazanium fluoride hydrate) is a quaternary ammonium salt with the chemical formula [CH₃(CH₂)₃]₄N⁺·F⁻·xH₂O. It consists of a tetrabutylammonium cation, a fluoride anion, and water molecules in a hydrated structure. The compound is commonly abbreviated as TBAF·xH₂O in literature, though its systematic name avoids acronyms per the requirements.

Properties

Molecular Formula

C16H39FNO+

Molecular Weight

280.49 g/mol

IUPAC Name

tetrabutylazanium;hydrate;hydrofluoride

InChI

InChI=1S/C16H36N.FH.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;1H;1H2/q+1;;

InChI Key

UQCWXKSHRQJGPH-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.O.F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium fluoride hydrate can be prepared by passing hydrofluoric acid through an ion-exchange resin, followed by tetrabutylammonium bromide. Upon evaporation of the water, the compound can be collected as an oil in quantitative yield . Anhydrous samples can be prepared by reacting hexafluorobenzene with tetrabutylammonium cyanide .

Industrial Production Methods

The industrial production of tetrabutylammonium fluoride hydrate involves gentle reaction conditions in water, avoiding the use of organic solvents. The process includes crystallization separation and vacuum drying at controlled temperatures to prevent decomposition .

Chemical Reactions Analysis

Deprotection of Silyl Ethers

TBAF is widely employed to cleave silyl ether protecting groups (e.g., TMS, TBDMS, TIPS) due to its ability to generate free alcohols or carbonyl compounds. The reaction proceeds via nucleophilic attack by fluoride ions on the silicon atom, destabilizing the Si–O bond.

Key Features :

  • Reagents : TBAF (1.0–2.0 equiv) in THF, DMF, or DMSO.

  • Conditions : Room temperature to 60°C; reaction times range from 30 minutes to 24 hours.

  • Example :

    R–O–SiR3+TBAFR–OH+SiR3F+TBA+\text{R–O–SiR}_3 + \text{TBAF} \rightarrow \text{R–OH} + \text{SiR}_3\text{F} + \text{TBA}^+

    This reaction is critical in peptide synthesis and carbohydrate chemistry .

Substitution Reactions

TBAF facilitates nucleophilic substitutions, particularly in dehydrohalogenation and aromatic fluorination.

Dehydrobromination

TBAF converts vinyl bromides to terminal acetylenes via β-elimination:

R–CH2–CHBr2+TBAFR–C≡CH+2HBr\text{R–CH}_2\text{–CHBr}_2 + \text{TBAF} \rightarrow \text{R–C≡CH} + 2\text{HBr}

  • Yield : 70–90% in THF at 0°C to RT .

Nucleophilic Aromatic Fluorination

TBAF promotes SNAr reactions in electron-deficient aryl chlorides:

Ar–Cl+TBAFAr–F+TBA–Cl\text{Ar–Cl} + \text{TBAF} \rightarrow \text{Ar–F} + \text{TBA–Cl}

  • Efficiency : Enhanced with electron-withdrawing groups (e.g., NO₂, CF₃) .

Cross-Coupling Reactions

TBAF acts as a promoter in Hiyama cross-coupling, enabling bond formation between aryl chlorides and aryltrialkoxysilanes:

Ar–Cl+Ar’–Si(OR)3TBAF, PdAr–Ar’\text{Ar–Cl} + \text{Ar'–Si(OR)}_3 \xrightarrow{\text{TBAF, Pd}} \text{Ar–Ar'}

  • Catalyst : Pd(PPh₃)₄ (1–5 mol%).

  • Solvent : THF or DMF; yields exceed 85% .

Base-Catalyzed Reactions

TBAF serves as a mild base in condensation and cyclization reactions:

Aldol Condensation

TBAF deprotonates enolates, enabling cross-aldol products:

R–CHO+R’–CO–R”TBAFR–CH(OH)–CO–R”–R’\text{R–CHO} + \text{R'–CO–R''} \xrightarrow{\text{TBAF}} \text{R–CH(OH)–CO–R''–R'}

  • Selectivity : Anti-aldol products dominate in THF at −78°C .

Michael Additions

TBAF activates α,β-unsaturated carbonyl compounds for conjugate additions:

R–CH=CH–COOR’+NuTBAFR–CH(Nu)–CH₂–COOR’\text{R–CH=CH–COOR'} + \text{Nu}^- \xrightarrow{\text{TBAF}} \text{R–CH(Nu)–CH₂–COOR'}

  • Yields : 60–80% with soft nucleophiles (e.g., thiols, amines) .

Phase-Transfer Catalysis

TBAF enhances reactivity in biphasic systems by solubilizing fluoride ions in organic phases:

Reaction TypeSubstrateProductConditionsYield
AlkylationR–X (X = Cl, Br)R–FCH₃CN, RT, 12 h50–70%
Epoxide Ring-OpeningEpoxide + Nu⁻Diol or ether derivativesDMSO, 40°C, 6 h75–90%

Limitations and Side Reactions

  • Hydration Effects : TBAF trihydrate often contains bifluoride (HF₂⁻) and hydroxide (OH⁻), leading to unintended side reactions (e.g., hydrolysis of esters) .

  • Solvent Dependency : Reactions in DMSO may form dimethyl sulfoxide-fluoride complexes, altering reaction pathways .

Scientific Research Applications

Chemical Properties and Preparation

Chemical Formula: C16H38FNO33H2OC_{16}H_{38FNO_3\cdot 3H_2O}
Molecular Weight: 279.48 g/mol
Melting Point: 62-63 °C
Solubility: 43 mg/ml in polar solvents like acetonitrile and dimethyl sulfoxide

TBAF can be synthesized through various methods, including ion-exchange reactions involving hydrofluoric acid and tetrabutylammonium bromide. The compound typically exists as a trihydrate due to its hygroscopic nature, which influences its solubility and reactivity in organic solvents .

Organic Synthesis

TBAF is widely utilized as a source of fluoride ions in organic synthesis. Its primary applications include:

  • Deprotection of Silyl Ethers: TBAF effectively removes silyl ether protecting groups, facilitating the conversion of O-silylated enolates into carbonyl compounds.
  • Phase Transfer Catalysis: It acts as a phase transfer catalyst, enhancing the efficiency of reactions involving immiscible phases .
  • Nucleophilic Substitution Reactions: TBAF participates in nucleophilic substitutions, such as converting vinyl bromides to terminal acetylenes.

Biochemical Applications

In biochemistry, TBAF is employed for:

  • Synthesis of Fluorinated Compounds: It plays a crucial role in synthesizing fluorinated derivatives, which have potential applications in antiviral and anticancer therapies due to their ability to interfere with nucleic acid synthesis.
  • Cellulose Processing: Research indicates that TBAF can dissolve cellulose without pretreatment, making it a promising solvent for biomass processing technologies.

Environmental Studies

TBAF's impact on environmental systems has been investigated, particularly regarding its ecotoxicological effects. Studies show varying degrees of toxicity depending on concentration and exposure duration, highlighting potential risks associated with its use in industrial applications.

Case Study 1: Depolymerization of Silicone-Based Materials

A study investigated the efficacy of TBAF in breaking down silicone-based polymers. Results demonstrated that TBAF could effectively depolymerize these materials under mild conditions, suggesting its utility in recycling processes.

Case Study 2: Hydrate Formation Promotion

Research on hydrate formation indicated that TBAF significantly promotes the conditions necessary for methane hydrate formation. This property is essential for applications in gas storage and transportation .

Data Table: Summary of Applications

Application AreaSpecific Use CaseDescription
Organic SynthesisDeprotection of Silyl EthersRemoves protecting groups to yield carbonyl compounds.
Organic SynthesisPhase Transfer CatalysisEnhances reaction efficiency between immiscible phases.
Biochemical ResearchFluorinated Compound SynthesisInvolved in creating compounds for antiviral and anticancer therapies.
Environmental StudiesEcotoxicological Impact AssessmentEvaluates toxicity levels and environmental risks associated with TBAF.
Recycling ProcessesDepolymerization of Silicone-Based MaterialsBreaks down silicone polymers for recycling purposes.
Gas StoragePromotion of Hydrate FormationFacilitates methane hydrate formation for efficient gas storage solutions.

Mechanism of Action

The compound exerts its effects primarily through the release of fluoride ions, which act as strong nucleophiles and bases. The fluoride ions can form strong bonds with hydrogen and carbon, facilitating various chemical reactions . The molecular targets include silyl ether protecting groups and carbon-silicon bonds .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight: 279.48 g/mol (monohydrate, C₁₆H₃₈FNO) .
  • Appearance : Typically a hygroscopic crystalline solid.
  • Applications :
    • Widely used in organic synthesis as a desilylation agent for cleaving silicon-protecting groups (e.g., in the synthesis of yohimbine precursors) .
    • Acts as a fluoride ion source in anhydrous or partially aqueous conditions .
  • Safety : Classified as corrosive (H314 hazard statement), with a flash point of -17°C and transport code UN 3261 .

The hydrate form (x = 1–3) stabilizes the fluoride ion, enhancing its solubility in polar aprotic solvents like tetrahydrofuran (THF) . Variations in hydration (e.g., trihydrate) affect physical properties such as melting point and hygroscopicity .

Comparison with Similar Tetrabutylammonium Salts

Tetrabutylammonium (TBA) salts share a common cationic structure but differ significantly in their anionic components, leading to distinct chemical behaviors and applications. Below is a detailed comparison:

Chemical and Physical Properties

Compound Anion Molecular Weight (g/mol) Solubility Key Physical Properties
[Bu₄N]F·H₂O F⁻ 279.48 THF, DMSO, polar solvents Hygroscopic, corrosive
[Bu₄N]OH OH⁻ 259.48 Water, methanol pH 14, air-sensitive
[Bu₄N]PF₆ PF₆⁻ 387.44 Acetonitrile, dichloromethane Non-hygroscopic, stable
[Bu₄N]ClO₄ ClO₄⁻ 341.91 DMF, acetone Oxidizing agent, explosive risk
[Bu₄N]NO₃ NO₃⁻ 304.36 (calculated) Polar organic solvents Moderate thermal stability

Research Findings and Industrial Relevance

  • Synthetic Utility : TBAF·H₂O’s role in alkaloid synthesis (e.g., yohimbine) is well-documented, where it facilitates efficient deprotection of silyl ethers under mild conditions .
  • Electrochemical Performance : [Bu₄N]PF₆ and [Bu₄N]ClO₄ are benchmark electrolytes in cyclic voltammetry, offering wide electrochemical windows .
  • Safety Innovations: Recent studies emphasize substituting [Bu₄N]ClO₄ with safer alternatives like [Bu₄N]PF₆ in industrial settings to mitigate explosion risks .

Biological Activity

Tetrabutylazanium;hydrate;hydrofluoride, also known as tetrabutylammonium fluoride trihydrate (TBAF·3H2O), is a quaternary ammonium salt that has garnered interest in various fields due to its unique chemical properties. This compound primarily serves as a source of fluoride ions and is utilized extensively in organic synthesis. Its biological activity, while limited, presents notable implications in biochemical pathways and potential applications in medicinal chemistry.

This compound is characterized by its white crystalline solid form, high solubility in polar organic solvents such as acetonitrile and dimethyl sulfoxide, and its ability to release fluoride ions effectively. The fluoride ion acts as a potent nucleophile, facilitating various organic transformations, including the removal of silyl ether protecting groups from organic compounds.

Biological Activity Overview

  • Limited Biological Activity : The biological activity of this compound is generally considered limited, with primary effects observed in biochemical pathways rather than direct biological interactions. It can cause skin and eye irritation upon contact and may lead to respiratory issues if inhaled.
  • Role in Medicinal Chemistry : The compound is significant in the synthesis of radiopharmaceuticals for positron emission tomography (PET). Its ability to provide fluoride ions makes it a valuable reagent in various synthetic pathways within medicinal chemistry .
  • Reactivity and Applications :
    • Fluoride Donor : TBAF·3H2O acts as a fluoride donor in nucleophilic fluorination reactions, which are crucial for synthesizing fluorinated organic compounds.
    • Desilylation Reagent : It is widely used for desilylation of silicon-containing compounds, enhancing the reactivity of substrates in organic syntheses .
    • Environmental Applications : Recent studies have explored its potential for CO2 capture from flue gases through semiclathrate hydrates, indicating its utility beyond traditional organic synthesis .

Case Studies and Research Findings

A review of literature reveals several studies highlighting the compound's applications:

  • CO2 Capture Studies : Research indicated that semiclathrate hydrates of tetrabutylammonium fluoride could effectively capture CO2 at near-ambient temperatures under moderate pressures. The capture efficiency was influenced by the aqueous composition and pressure conditions during hydrate formation .
  • Synthetic Applications : TBAF·3H2O has been employed in various synthetic methodologies, including the conversion of aromatic boronic acids into corresponding trifluoroborate salts, which are useful in Suzuki-Miyaura cross-coupling reactions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related quaternary ammonium salts:

Compound NameFormulaKey Features
Tetrabutylammonium bromide(C4H9)4NBrPrecursor to other tetrabutylammonium salts
Tetrabutylammonium iodide(C4H9)4NILow-cost catalyst for various reactions
Tetrabutylammonium hydroxide(C4H9)4NOHCommon base used under phase-transfer conditions

Safety Considerations

While this compound has practical applications, it poses safety risks. Direct contact can cause skin burns and eye damage, necessitating careful handling protocols to mitigate exposure risks .

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